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Compound of Interest

Compound Name:
1-carbamimidoyl-2-

cyclohexylguanidine;hydrochloride

Cat. No.: B1281038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The carbamimidoyl guanidine, or simply guanidine, moiety is a privileged scaffold in medicinal

chemistry, appearing in a diverse array of natural products and synthetic compounds with

significant therapeutic potential. Its unique electronic and structural properties, particularly its

ability to exist as a delocalized cation at physiological pH, allow for strong interactions with

various biological targets. This technical guide provides an in-depth exploration of the key

therapeutic targets of carbamimidoyl guanidine compounds, presenting quantitative data,

detailed experimental protocols, and visualizations of associated signaling pathways and

experimental workflows.

Anticancer Activity: Targeting DNA and Proliferation
Pathways
Guanidine-containing compounds have demonstrated notable anticancer activity through

various mechanisms, with DNA interaction being a primary mode of action. These compounds

often act as minor groove binders, interfering with DNA replication and transcription, ultimately

leading to cell cycle arrest and apoptosis.
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Data Presentation: Anticancer Activity of Guanidine
Derivatives
The following table summarizes the cytotoxic activity of various guanidine derivatives against

several human cancer cell lines, presented as IC50 values (the concentration required to inhibit

the growth of 50% of cells).

Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Guanidine-Chalcone

Hybrid (6f)
U-937 (Leukemia) 1.6 ± 0.6 [1]

Guanidine-Chalcone

Hybrid (6f)
HL-60 (Leukemia) 2.2 ± 0.8 [1]

Guanidine-Chalcone

Hybrid (6f)
MOLT-3 (Leukemia) 1.5 - 3.3 [1]

Guanidine-Chalcone

Hybrid (6f)

SK-MEL-1

(Melanoma)
< 10 [1]

N-phenylguanidine-

Chalcone (6i)
U-937 (Leukemia) < 10 [1]

ADS1017 MDA-MB-231 (Breast) 19.86 [2]

ADS1017 MCF-7 (Breast) 38.97 [2]

ADS10310 MDA-MB-231 (Breast) 115.16 [2]

ADS10310 MCF-7 (Breast) 231.47 [2]

Benzo[a]phenazine

derivative (5d-2)

HeLa, A549, MCF-7,

HL-60
1.04 - 2.27 [3]

Guanidinium-

functionalized

copolymer (P5)

HepG2 (Liver) ~18 [4]
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Mandatory Visualization: Anticancer Drug Discovery
Workflow

Compound Synthesis & Characterization

In Vitro Evaluation In Vivo Studies

Synthesis of Guanidine Derivatives Structural Characterization (NMR, MS, FTIR) Cytotoxicity Screening (MTT Assay)

Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis)

Target Identification (e.g., DNA Binding, Enzyme Inhibition)

Xenograft Mouse Model

Tumor Growth Inhibition

Toxicity Assessment

Click to download full resolution via product page

A typical workflow for the discovery and evaluation of novel anticancer guanidine compounds.

Experimental Protocols: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of guanidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the reduction of MTT by mitochondrial succinate

dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified

by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

Cancer cell line of interest

Complete culture medium

Guanidine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
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96-well flat-bottom plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell

attachment.

Compound Treatment:

Prepare serial dilutions of the guanidine compound in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the compound. Include a vehicle control (medium with the same

concentration of solvent used to dissolve the compound) and a negative control (medium

only).

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Formazan Solubilization:

Add 100 µL of the solubilization solution to each well.
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Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on

a shaker for a few minutes to ensure complete solubilization.

Absorbance Measurement:

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each concentration compared to the vehicle

control.

Plot a dose-response curve and determine the IC50 value using a suitable software.

Inhibition of Nitric Oxide Synthase (NOS)
Guanidine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS),

an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule

involved in various physiological and pathological processes. There are three main isoforms of

NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS

(eNOS or NOS3). Dysregulation of NO production is implicated in inflammatory diseases,

neurodegenerative disorders, and septic shock.

Data Presentation: Inhibition of NOS Isoforms by
Guanidine Derivatives
The following table presents the inhibitory activity (IC50 values) of several guanidine

compounds against the different NOS isoforms.
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Compound iNOS IC50 (µM)
nNOS IC50
(µM)

eNOS IC50
(µM)

Reference

1H-Pyrazole-1-

carboxamidine

(PCA)

0.2 0.2 0.2 [5]

3-Methyl-PCA 5 - - [5]

4-Methyl-PCA 2.4 - - [5]

N(G)-methyl-L-

arginine (NMA)
6 - - [5]

Aminoguanidine 2.1 >100 >100 [6]

1-nitro-3-(pyridin-

3-yl)guanidine

(15)

- 0.5 0.3 [7]

FR038251 1.7 65 14 [6]

FR038470 8.8 >100 26 [6]

FR191863 1.9 100 6.2 [6]

Mandatory Visualization: Nitric Oxide Signaling Pathway
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NO Synthesis

Downstream Effects

L-Arginine

Nitric Oxide Synthase (NOS)

Nitric Oxide (NO) L-Citrulline
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Plasma Membrane

Cellular Consequences
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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